molecular formula C12H26O B13471393 3,5,7-Trimethylnonan-1-ol CAS No. 1822855-03-7

3,5,7-Trimethylnonan-1-ol

Cat. No.: B13471393
CAS No.: 1822855-03-7
M. Wt: 186.33 g/mol
InChI Key: DEQQKKSENJFMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,7-Trimethylnonan-1-ol: is an organic compound belonging to the class of fatty alcohols. It is characterized by a long carbon chain with three methyl groups attached at the 3rd, 5th, and 7th positions, and a hydroxyl group at the 1st position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethylnonan-1-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a nonane derivative, followed by the introduction of the hydroxyl group. The reaction conditions typically involve the use of strong bases and alkylating agents under controlled temperatures and pressures.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of corresponding ketones or aldehydes. This process is carried out in the presence of metal catalysts such as palladium or platinum, under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trimethylnonan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,5,7-Trimethylnonanal or 3,5,7-Trimethylnonanoic acid.

    Reduction: Formation of 3,5,7-Trimethylnonane.

    Substitution: Formation of 3,5,7-Trimethylnonyl halides or amines.

Scientific Research Applications

Chemistry: 3,5,7-Trimethylnonan-1-ol is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of surfactants, lubricants, and plasticizers.

Biology: In biological research, this compound is used to study the effects of fatty alcohols on cellular processes. It is also employed in the formulation of bioactive molecules and pharmaceuticals.

Medicine: this compound has potential applications in drug delivery systems due to its amphiphilic nature. It is used in the development of lipid-based drug carriers and emulsions.

Industry: In the industrial sector, this compound is utilized in the manufacture of fragrances, flavors, and personal care products. Its unique chemical properties make it suitable for use in various formulations.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethylnonan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the hydrophobic carbon chain interacts with lipid bilayers. This dual interaction can affect membrane fluidity and permeability, influencing various cellular processes. The compound may also interact with specific enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

    Nonan-1-ol: A primary alcohol with a similar carbon chain length but without the methyl substitutions.

    3,5,5-Trimethylhexan-1-ol: A shorter chain alcohol with similar methyl substitutions.

    2,4,6-Trimethylheptan-1-ol: Another fatty alcohol with different methyl group positions.

Uniqueness: 3,5,7-Trimethylnonan-1-ol is unique due to its specific methyl group positions, which confer distinct chemical and physical properties. These structural differences can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3,5,7-trimethylnonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-5-10(2)8-12(4)9-11(3)6-7-13/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQQKKSENJFMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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